
叶绿素
描述
Chlorophyll is a pigment that gives plants their green color and helps them create their own food through photosynthesis . It is located in a plant’s chloroplasts, which are tiny structures in a plant’s cells . Chlorophyll is a molecule produced by plants, algae, and cyanobacteria which aids in the conversion of light energy into chemical bonds .
Synthesis Analysis
Chlorophyll synthesis is initiated by the conversion of glutamate to 5-aminolevulinic acid (ALA), which is catalyzed by glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate 1-semialdehyde aminotransferase . ALA is then metabolized to protoporphyrin IX .
Molecular Structure Analysis
The central structure of chlorophyll is an aromatic porphyrin or chlorin (reduced porphyrin) ring system with a sequestered magnesium atom . A fifth ring is fused to the porphyrin . There are at least six varieties of chlorophyll that have various side groups on the rings .
Chemical Reactions Analysis
Chlorophyll fluorescence is a non-invasive measurement of photosystem II (PSII) activity and is a commonly used technique in plant physiology . It monitors plant responses to various environmental factors affecting plants under experimental and field conditions .
Physical And Chemical Properties Analysis
Chlorophyll is not a stable crystalline compound of constant properties which are readily obtainable for standardization purposes . Even the pure chlorophylls prepared in various laboratories are reported to have different spectroscopic properties .
科学研究应用
Biotic Stress Detection
Chlorophyll a fluorescence (CF) and CF imaging (CFI) have emerged as highly sensitive methods to determine the damage caused by pathogens in plants . This technique provides a practical perspective on disease detection associated with plant-pathogen interaction studies from the physiological viewpoint .
Health Benefits
Chlorophylls and their derivatives possess therapeutic properties. These bioactive molecules exhibit a wide range of beneficial effects, including antioxidant, antimutagenic, antigenotoxic, anti-cancer, and anti-obesogenic activities .
Ecology and Environmental Monitoring
Chlorophyll sensors are used in ecological studies to monitor the health of plant communities and assess the impact of environmental changes. They provide insights into the photosynthetic activity of terrestrial and aquatic ecosystems .
Photosynthesis Research
Chlorophyll fluorescence (CF) has become a powerful tool in plant photosynthesis research and stress detection, considered a rapid, highly sensitive and non-invasive probe of photosynthetic activity .
Food Additives
Chlorophylls and their derivatives have a broad range of technological applications, such as in the monitoring of agricultural production and primary productivity of the oceans. However, the main economic attribute of these molecules today is their application as food colorants .
Nutraceutical and Pharmaceutical Area
Apart from being used as food additives, chlorophylls and their derivatives also find applications in the nutraceutical and pharmaceutical area .
作用机制
Target of Action
Chlorophyll, a pigment found in the chloroplasts of plant cells, primarily targets the photosynthetic machinery of the plant . It is a key component in the process of photosynthesis, which sustains plant life and produces oxygen for the entire planet . Chlorophyll absorbs light energy, usually sunlight, which is then used to convert carbon dioxide and water into glucose, a type of sugar .
Mode of Action
Chlorophyll’s mode of action involves the absorption of light energy, which is then transferred to two kinds of energy-storing molecules . This energy is used to convert carbon dioxide (absorbed from the air) and water into glucose . Chlorophyll a plays a unique and crucial role in converting light energy to chemical energy .
Biochemical Pathways
The biochemical pathway of chlorophyll can be subdivided into four parts :
- Insertion of Mg to the protoporphyrin IX (PPIX) moiety steering it to the Mg-branch of tetrapyrrole synthesis leading to the formation of chlorophyll .
Pharmacokinetics
This suggests that chlorophyll may influence the absorption and bioavailability of these compounds .
Result of Action
The primary result of chlorophyll’s action is the production of glucose through the process of photosynthesis . This glucose is used by the plant to create new leaves and other plant parts . The process of photosynthesis also produces oxygen, which is released by the plant into the air .
Action Environment
The action of chlorophyll is influenced by environmental factors such as light availability and intensity . Chlorophyll absorbs light energy, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules .
安全和危害
Chlorophyll is generally considered to be safe and well-tolerated, although proper safety analyses have not been done . According to case reports, oral use has been associated with green-colored stool and increased skin sensitivity to sun exposure (photosensitivity), and topical use may cause dermatitis .
未来方向
属性
IUPAC Name |
magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNHDLDRLWWWCB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72MgN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deodophyll | |
CAS RN |
1406-65-1 | |
| Record name | Chlorophylls | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary role of chlorophyll in photosynthetic organisms?
A1: Chlorophyll is a pigment that absorbs light energy, primarily in the blue and red regions of the electromagnetic spectrum, and transfers this energy to initiate the primary photochemical events of photosynthesis []. This process converts light energy into chemical energy in the form of sugars, which fuels the organism's growth and development.
Q2: What are the different types of chlorophyll found in nature and how do they differ?
A2: The most common types of chlorophyll are chlorophyll a and chlorophyll b. Chlorophyll a is the primary pigment involved in photosynthesis and is found in all photosynthetic organisms. Chlorophyll b acts as an accessory pigment, absorbing light energy and transferring it to chlorophyll a. The two forms differ slightly in their chemical structure, resulting in a difference in their absorption spectra. For example, chlorophyll a has an absorption maximum at around 665 nm, while chlorophyll b has a maximum at around 645 nm [, , , ].
Q3: How do environmental stresses like drought affect chlorophyll content and photosynthetic efficiency in plants?
A4: Drought stress can significantly impact chlorophyll content and photosynthetic efficiency in plants. Studies on Elaeagnus angustifolia and Grewia biloba seedlings revealed that chlorophyll a, chlorophyll a/b ratio, and total chlorophyll content decreased with increasing drought stress []. Similar findings were observed in Ulmus elongata, where drought stress led to a decline in chlorophyll content and chlorophyll fluorescence parameters []. These changes are indicative of damage to the photosynthetic apparatus and a decline in the plant's ability to capture and utilize light energy.
Q4: How does the chlorophyll content relate to the resistance of a plant to environmental stresses like drought?
A5: There is a correlation between chlorophyll content and drought resistance in plants. Studies on maize cultivars indicated that drought-resistant genotypes exhibited higher chlorophyll content and yield compared to susceptible ones. This suggests that higher chlorophyll content could be an indicator of a plant's ability to tolerate drought stress and maintain productivity under water-limited conditions [].
Q5: What is chlorophyll fluorescence and how can it be used to study plant physiology?
A6: Chlorophyll fluorescence refers to the light re-emitted by chlorophyll molecules after absorbing light energy. This fluorescence can provide valuable insights into the photosynthetic efficiency and health of plants. Parameters like Fv/Fm (maximum quantum yield of photosystem II), PhiPS2 (effective quantum yield of photosystem II), and ETR (electron transport rate) derived from chlorophyll fluorescence measurements can be used to assess the impact of environmental stresses like drought on the photosynthetic apparatus [, , ].
Q6: Can chlorophyll fluorescence parameters be estimated using remote sensing techniques?
A7: Yes, studies have shown a strong correlation between specific vegetation indices derived from leaf reflectance spectra and chlorophyll fluorescence parameters like Fv/Fm. Indices like RVI (ratio vegetation index), CUR (carotenoid reflectance index), PRI (photochemical reflectance index), and red edge parameters (e.g., Dλρ/D744, D705/D722) demonstrated high correlation with Fv/Fm, suggesting their potential for monitoring chlorophyll fluorescence and thus, plant physiological status, using remote sensing techniques [].
Q7: How is chlorophyll extracted and purified from plant material?
A8: Chlorophyll can be extracted from plant material using solvents like methanol and acetone []. The crude extract can be further purified using techniques like column chromatography with DEAE-Sepharose CL-6B [] and cloud point extraction with aqueous solutions of non-ionic surfactants [].
Q8: What is the significance of the chlorophyll-protein complexes in photosynthesis?
A9: Chlorophyll molecules are bound to specific proteins in the chloroplasts, forming chlorophyll-protein complexes. These complexes play a crucial role in capturing light energy, transferring it efficiently to the reaction centers, and facilitating electron transfer reactions that ultimately lead to the conversion of light energy into chemical energy [, ].
Q9: How does the structure of chlorophyll-protein complexes influence the efficiency of energy transfer?
A10: The specific arrangement of chlorophyll molecules within the protein scaffold of these complexes determines the efficiency of energy transfer. Factors like the distance and orientation of chlorophyll molecules influence the rate and direction of energy flow, ensuring efficient channeling of excitation energy to the reaction centers for photosynthesis [].
Q10: What is the role of carotenoids in chlorophyll-protein complexes?
A11: Carotenoids are accessory pigments that absorb light energy in regions where chlorophyll absorption is low and transfer this energy to chlorophyll molecules. They also play a crucial role in photoprotection by quenching excess light energy that could otherwise damage the photosynthetic apparatus [].
Q11: Can chlorophyll be used for applications beyond its natural role in photosynthesis?
A12: Yes, chlorophyll and its derivatives have potential applications in various fields. For instance, chlorophyll a conjugated with poly(vinylpyrrolidone)-smectite exhibits photocatalytic activity, catalyzing the reduction of methyl viologen and facilitating hydrogen gas evolution upon visible light illumination []. This highlights the potential of chlorophyll-based systems for sustainable energy applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




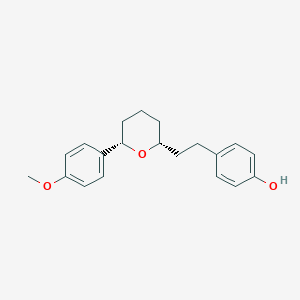
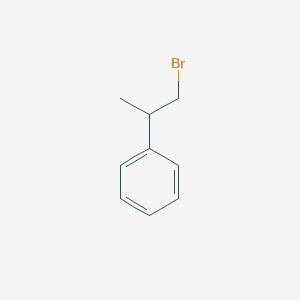
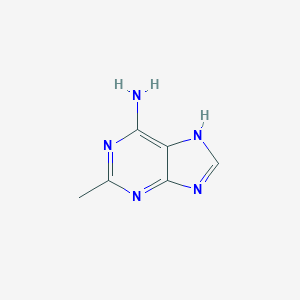
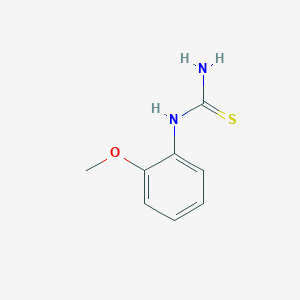


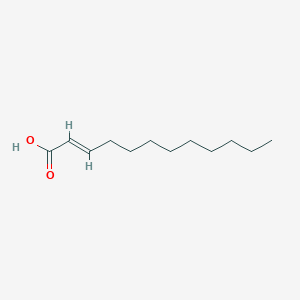
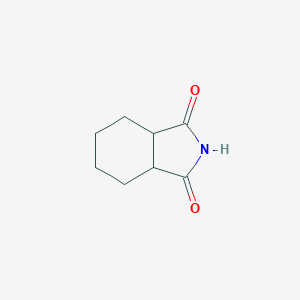
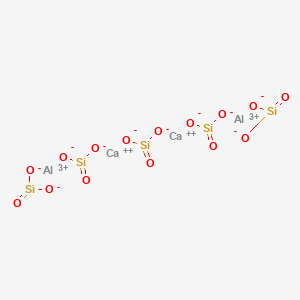
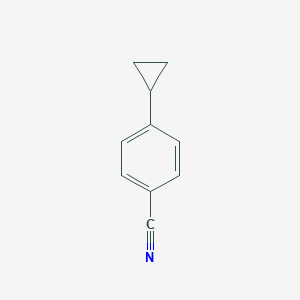

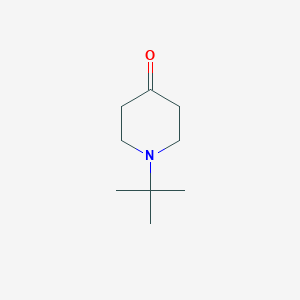
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)